molecular formula C22H23N3O2 B5131614 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B5131614
M. Wt: 361.4 g/mol
InChI Key: GBJHGLPIOWUHJA-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide is a pyridazinone-propanamide hybrid compound characterized by a pyridazinone core substituted with a 2,5-dimethylphenyl group at position 3 and a propanamide side chain linked to a 2-methylphenyl moiety.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-9-10-15(2)18(13-14)20-11-12-21(26)25(24-20)17(4)22(27)23-19-8-6-5-7-16(19)3/h5-13,17H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJHGLPIOWUHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone core. This intermediate is then reacted with 2-methylphenylpropanoyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Propanamide Derivatives

Compound Name / ID Core Structure Substituents on Pyridazinone Propanamide-Linked Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyridazinone 3-(2,5-Dimethylphenyl) N-(2-methylphenyl) Not explicitly provided* ~413.5 (estimated) Not reported
7c–7f Oxadiazole-thiazole Varied methylphenyl groups N-(methylphenyl) C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–178
J046-0170 Pyridazinone-acetamido 3-(4-Methylphenyl) N-(2,4-dimethylphenyl) C₂₄H₂₆N₄O₃ 418.49 Not reported
6i–6k Antipyrine-pyridazinone 3-(4-Methylphenyl or phenyl) N-(antipyrine derivatives) C₂₉H₃₃N₅O₃–C₂₄H₂₃N₅O₃ 430.18–548.22 173–235

*The target compound’s molecular formula is inferred as C₂₃H₂₅N₃O₂ based on its IUPAC name.

Key Observations:

Substituent Positioning: The target compound’s 2,5-dimethylphenyl group on the pyridazinone core contrasts with 7c–7f (oxadiazole-thiazole hybrids) and J046-0170 (4-methylphenyl substitution), which may influence steric hindrance and solubility . 6k (from ) shares a 3-(4-methylphenyl) substitution but links to an antipyrine moiety, resulting in a higher melting point (233–235°C) compared to the target compound’s ortho-substituted analogs .

Molecular Weight and Complexity :

  • The target compound (~413.5 g/mol) is lighter than J046-0170 (418.49 g/mol) due to the absence of an acetamido group .
  • 6i (548.22 g/mol) and 6j (527.28 g/mol) have significantly higher molecular weights due to antipyrine moieties, which also enhance thermal stability .

Spectral Characteristics: Unlike 7c–7f, which exhibit distinct IR peaks for thiazole (C=N at ~1600 cm⁻¹) and oxadiazole (C-O at ~1250 cm⁻¹), the target compound’s IR spectrum would prioritize pyridazinone C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) absorptions . 6i–6k show NMR signals for antipyrine’s pyrazole ring (δ 2.1–2.3 ppm for methyl groups), absent in the target compound .

Implications for Pharmacological Screening

However, its simpler structure compared to J046-0170 may limit binding affinity to targets requiring bulky substituents .

Biological Activity

The compound 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide is a synthetic organic molecule characterized by a unique structural framework that includes a pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_{2}O with a molecular weight of approximately 302.39 g/mol. The structure features a pyridazine core substituted with a 2,5-dimethylphenyl group and an N-(2-methylphenyl)propanamide moiety.

PropertyValue
Molecular FormulaC19H22N2O
Molecular Weight302.39 g/mol
LogP3.45
Polar Surface Area47.12 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable diketones.
  • Electrophilic Aromatic Substitution : The introduction of the 2,5-dimethylphenyl group onto the pyridazine ring.
  • Amidation Reaction : The final step involves forming the propanamide group through amidation techniques.

Anticancer Activity

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazine compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies utilizing disk diffusion methods have indicated that it exhibits significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor, specifically targeting enzymes involved in cancer metabolism. Molecular docking studies have indicated strong binding affinities to certain targets, suggesting potential for therapeutic applications .

Case Studies

  • In Vitro Study on Cancer Cells :
    • A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

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